2-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(4-methoxypyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-6-12-13(7-10)11-5-3-2-4-9(11)8-14/h2-8H,1H3 |
InChI Key |
QENFEGIBPAYBEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN(N=C1)C2=CC=CC=C2C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Methoxy 1h Pyrazol 1 Yl Benzaldehyde and Its Derivatives
Conventional Synthetic Approaches
Conventional methods for synthesizing pyrazole (B372694) derivatives have been well-established for over a century and offer reliable, though sometimes lengthy, routes to the target structures. These approaches often involve sequential reactions to build the heterocyclic core and then attach it to other molecular fragments.
Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives
The most classic and widely used method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govbeilstein-journals.orgresearchgate.net The reaction proceeds through the initial formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. researchgate.net
For the synthesis of a 4-methoxypyrazole precursor, a key intermediate for the title compound, the reaction would require a 1,3-dicarbonyl compound bearing a methoxy (B1213986) group at the C2 position. The general mechanism is outlined below:
Nucleophilic Attack: A hydrazine molecule attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.
Intermediate Formation: This leads to the formation of a hydrazone intermediate.
Cyclization: The remaining free nitrogen atom of the hydrazine then attacks the second carbonyl group, forming a five-membered ring.
Dehydration: The resulting heterocyclic intermediate, a 5-hydroxy-pyrazoline, readily loses a molecule of water to form the stable, aromatic pyrazole ring.
The choice of a non-symmetrical dicarbonyl compound and a substituted hydrazine can lead to a mixture of regioisomers, a common challenge in pyrazole synthesis that requires careful control of reaction conditions or subsequent separation of the products. researchgate.net
Multi-component Reactions (MCRs) for Pyrazole Ring Formation
Multi-component reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency, atom economy, and operational simplicity. nih.gov These reactions combine three or more reactants in a single pot to form a complex product, avoiding the need for isolating intermediates. beilstein-journals.org Several MCRs are available for pyrazole synthesis. A common strategy involves the reaction of an aldehyde, an active methylene (B1212753) compound (like ethyl acetoacetate (B1235776) or malononitrile), and a hydrazine. nih.gov
A representative four-component reaction for a related pyranopyrazole system, which shares the initial pyrazole-forming steps, illustrates this principle:
Reactants: An aromatic aldehyde, malononitrile (B47326), ethyl acetoacetate, and hydrazine hydrate. nih.gov
Process: The reaction proceeds through a cascade of events, including Knoevenagel condensation, Michael addition, and subsequent cyclocondensation/dehydration to form the pyrazole ring fused to a pyran ring. nih.gov
These MCR approaches are highly valued for their ability to rapidly generate molecular diversity from simple starting materials.
Strategies for Incorporating the Methoxy Group and Benzaldehyde (B42025) Moiety
The synthesis of 2-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde can be approached in a convergent manner, where the 4-methoxypyrazole ring and the 2-substituted benzaldehyde are prepared separately and then joined.
Formation of the 4-Alkoxypyrazole Ring: A direct method for synthesizing a 4-alkoxypyrazole involves the cyclocondensation of a malonate derivative with a hydrazine. For instance, ethyl 5-ethoxy-1H-pyrazole-4-carboxylate has been prepared by refluxing diethyl 2-(ethoxymethylene)malonate with hydrazine hydrochloride in ethanol. google.com By analogy, using a corresponding methoxymethylene malonate would provide the desired 4-methoxy-substituted pyrazole core.
N-Arylation to Incorporate the Benzaldehyde Moiety: Once the 4-methoxypyrazole is obtained, the final step is to attach it to the benzaldehyde ring via an N-arylation reaction. The Ullmann condensation is a classic and effective method for this transformation. wikipedia.orgorganic-chemistry.org This copper-catalyzed cross-coupling reaction involves the reaction of a nucleophile (in this case, the pyrazole's ring nitrogen) with an aryl halide. wikipedia.org
The proposed reaction would be:
Substrates: 4-Methoxypyrazole and an activated 2-halobenzaldehyde (e.g., 2-fluorobenzaldehyde (B47322) or 2-chlorobenzaldehyde). researchgate.net
Conditions: The reaction typically requires a copper catalyst (such as CuI or copper powder), a base (like K₂CO₃ or Cs₂CO₃), and a high-boiling polar solvent (e.g., DMF or NMP) at elevated temperatures. wikipedia.orgresearchgate.net
Modern variations of the Ullmann reaction may use ligands such as phenanthroline to facilitate the coupling at lower temperatures. wikipedia.org This C-N bond-forming step is critical for assembling the final target molecule.
Aldehyde Functionalization and Derivatization Strategies
The aldehyde group on the benzaldehyde ring is a versatile functional handle that allows for a wide range of subsequent chemical modifications. This functionalization can be used to create a library of derivatives from the parent compound. Common derivatization strategies include:
Condensation Reactions: The aldehyde can react with active methylene compounds in Knoevenagel condensations or with amines to form imines (Schiff bases). ekb.egmdpi.com For example, reaction with malononitrile would yield a dicyanovinyl derivative, while reaction with an aniline (B41778) would produce an N-aryl imine.
Reduction: The aldehyde can be reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative) using reducing agents like sodium borohydride (B1222165) (NaBH₄). mdpi.com
Oxidation: Mild oxidation can convert the aldehyde to a carboxylic acid using reagents such as potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O).
Wittig Reaction: Reaction with a phosphonium (B103445) ylide (Wittig reagent) can convert the aldehyde group into an alkene, allowing for carbon chain extension.
These transformations demonstrate the utility of the aldehyde as a key functional group for further synthetic diversification.
Advanced and Green Chemistry Synthesis Techniques
In response to the growing need for sustainable and efficient chemical processes, advanced synthesis techniques are increasingly being adopted. These methods often lead to shorter reaction times, higher yields, and reduced environmental impact compared to conventional approaches.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool in modern chemistry, dramatically accelerating reaction rates by utilizing microwave irradiation to rapidly and efficiently heat the reaction mixture. organic-chemistry.org This technique has been successfully applied to many of the key reactions involved in the synthesis of this compound and its derivatives.
Microwave-Assisted Cyclocondensation: The formation of the pyrazole ring via cyclocondensation of hydrazines with 1,3-dicarbonyls is significantly accelerated under microwave heating. Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes. organic-chemistry.org For example, the synthesis of pyrazolidine (B1218672) derivatives using water as a solvent was achieved in 20 minutes at 120 °C under microwave irradiation, a significant improvement over traditional methods. organic-chemistry.org
Microwave-Assisted N-Arylation: The Ullmann coupling reaction, which traditionally requires harsh conditions and long reaction times, benefits immensely from microwave assistance. Copper-catalyzed N-arylation of amines with aryl halides can be completed in 2-30 minutes in a buffered aqueous solution, a stark contrast to the hours or even days required by conventional heating. nih.gov
The following table compares conventional and microwave-assisted methods for reactions analogous to those used in the synthesis of the title compound.
| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |
| Cyclocondensation | 10-12 hours (reflux) | 5-7 minutes (180 W) | organic-chemistry.org |
| N-Arylation (Ullmann) | 12-24 hours (80-120 °C) | 2-30 minutes (MW irradiation) | nih.gov |
| Quinazoline Synthesis | 8-12 hours (reflux) | 2 hours (MW irradiation) | nih.gov |
The data clearly indicates that microwave irradiation offers substantial advantages in terms of reaction time and efficiency, aligning with the principles of green chemistry by reducing energy consumption and often allowing for the use of more environmentally benign solvents.
Spectroscopic and Structural Elucidation of 2 4 Methoxy 1h Pyrazol 1 Yl Benzaldehyde
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional spectra, a complete and unambiguous assignment of all atoms in the structure can be achieved.
The ¹H NMR spectrum of 2-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde is expected to display a series of distinct signals corresponding to each unique proton environment within the molecule. The chemical shifts (δ) are influenced by factors such as electron density, anisotropic effects from aromatic rings and π-bonds, and through-space interactions.
Aldehyde Proton (-CHO): A highly deshielded singlet is anticipated in the downfield region of the spectrum, typically between δ 9.8 and 10.5 ppm. This significant downfield shift is a result of the strong electron-withdrawing nature of the carbonyl group.
Benzaldehyde (B42025) Ring Protons: The four protons on the substituted benzene (B151609) ring will give rise to signals in the aromatic region (δ 7.0–8.0 ppm). Their specific chemical shifts and coupling patterns depend on their position relative to the electron-withdrawing aldehyde group and the pyrazole (B372694) substituent.
Pyrazole Ring Protons: The pyrazole ring contains three protons. The proton at the 5-position (adjacent to the nitrogen linked to the benzaldehyde ring) and the proton at the 3-position are expected to appear as distinct signals, likely doublets, due to coupling with the proton at the 4-position. The proton at the 4-position would likely appear as a triplet, being coupled to the protons at positions 3 and 5.
Methoxy (B1213986) Group Protons (-OCH₃): The three equivalent protons of the methoxy group will produce a sharp, intense singlet, typically found around δ 3.8–4.0 ppm.
Table 1: Predicted ¹H NMR Data for this compound (Note: This table presents predicted data based on analogous structures for illustrative purposes.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CHO | ~10.3 | s | - |
| Ar-H | ~7.6-7.9 | m | - |
| Pyrazole-H5 | ~8.1 | d | ~2.5 |
| Pyrazole-H3 | ~7.8 | d | ~1.8 |
| Pyrazole-H4 | ~6.6 | t | ~2.2 |
| -OCH₃ | ~3.9 | s | - |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Carbonyl Carbon (-CHO): The carbon of the aldehyde group is characteristically found far downfield, typically in the δ 190–195 ppm range.
Aromatic and Pyrazole Carbons: The carbon atoms of the two rings are expected to resonate in the δ 110–160 ppm region. The carbon atom of the pyrazole ring bearing the methoxy group (C4) would be significantly shifted downfield due to the deshielding effect of the attached oxygen atom. The chemical shifts of the benzaldehyde carbons will be influenced by the positions of the two substituents.
Methoxy Carbon (-OCH₃): The carbon atom of the methoxy group is anticipated to appear in the upfield region of the spectrum, typically around δ 55–60 ppm.
Table 2: Predicted ¹³C NMR Data for this compound (Note: This table presents predicted data based on analogous structures for illustrative purposes.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CHO | ~191.5 |
| Ar-C (substituted) | ~135-145 |
| Ar-CH | ~122-134 |
| Pyrazole-C5 | ~141.0 |
| Pyrazole-C3 | ~132.0 |
| Pyrazole-C4 (with -OCH₃) | ~158.0 |
| -OCH₃ | ~55.8 |
For an unambiguous assignment of all signals, two-dimensional NMR experiments are crucial.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish proton-proton coupling networks. For instance, it would clearly show the correlations between the protons on the pyrazole ring, confirming their connectivity.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons to their directly attached carbons, allowing for the definitive assignment of all protonated carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is vital for identifying quaternary carbons and piecing together the molecular fragments. Correlations observed over two or three bonds would confirm the connection between the benzaldehyde ring and the pyrazole ring, as well as the position of the methoxy group on the pyrazole ring.
Infrared (IR) Spectroscopic Investigations of Functional Groups
Infrared (IR) spectroscopy is a valuable tool for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
The IR spectrum of this compound would be expected to exhibit the following key absorption bands:
C=O Stretch (Aldehyde): A strong and sharp absorption peak around 1700–1720 cm⁻¹ is a definitive indicator of the aldehyde carbonyl group.
C-H Stretch (Aldehyde): Two weaker bands, one around 2820–2850 cm⁻¹ and another near 2720–2750 cm⁻¹, are characteristic of the C-H bond of the aldehyde functional group.
C=C and C=N Stretches (Aromatic/Pyrazole): A series of medium to weak bands in the 1450–1600 cm⁻¹ region would correspond to the stretching vibrations of the carbon-carbon bonds in the aromatic ring and the carbon-carbon and carbon-nitrogen bonds in the pyrazole ring.
C-O Stretch (Methoxy): A strong absorption band, typically in the 1200–1250 cm⁻¹ range, would be present due to the asymmetric stretching of the C-O-C bond of the methoxy group. A corresponding symmetric stretch would appear as a weaker band around 1000–1050 cm⁻¹.
C-H Stretch (Aromatic/Pyrazole): Stretching vibrations for the C-H bonds on the aromatic and pyrazole rings would be observed as a group of bands above 3000 cm⁻¹.
Table 3: Predicted Major IR Absorption Bands for this compound (Note: This table presents predicted data based on analogous structures for illustrative purposes.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic/Pyrazole C-H Stretch | 3100-3000 | Medium-Weak |
| Aldehyde C-H Stretch | ~2835, ~2735 | Weak |
| Aldehyde C=O Stretch | ~1705 | Strong, Sharp |
| Aromatic/Pyrazole Ring Stretches | 1600-1450 | Medium-Weak |
| Methoxy C-O-C Asymmetric Stretch | ~1245 | Strong |
Mass Spectrometric Characterization (e.g., LC-MS, GC-MS, High-Resolution MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight and elemental formula of a compound. The fragmentation pattern can also offer valuable structural insights.
Molecular Ion Peak: The molecular weight of this compound (C₁₁H₁₀N₂O₂) is 202.21 g/mol . A mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) at m/z 202 or 203, respectively. High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.
Key Fragmentation Patterns: The fragmentation of the molecular ion would likely proceed through several predictable pathways, including:
Loss of a hydrogen atom to give an [M-1]⁺ ion.
Loss of the formyl radical (•CHO) to yield an [M-29]⁺ fragment.
Loss of the methoxy radical (•OCH₃) resulting in an [M-31]⁺ ion.
Cleavage at the N-C bond connecting the two rings, leading to fragments corresponding to the benzaldehyde and methoxy-pyrazole moieties.
X-ray Diffraction Analysis for Solid-State Structural Determination
Single-crystal X-ray diffraction (XRD) is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles.
Currently, the crystal structure of this compound has not been reported in the publicly accessible scientific literature. If a single crystal of sufficient quality were to be obtained, an XRD analysis would provide definitive answers to several key structural questions:
Molecular Conformation: It would reveal the relative orientation of the benzaldehyde and pyrazole rings. Specifically, the dihedral angle between the planes of the two rings would quantify the degree of twisting in the molecule, which is influenced by steric and electronic factors.
Bond Parameters: Precise bond lengths and angles for the entire molecule would be determined, allowing for comparison with theoretical models and related known structures.
Intermolecular Interactions: The analysis would elucidate the packing of molecules in the crystal lattice, identifying any non-covalent interactions such as hydrogen bonds (e.g., C-H···O or C-H···N), π-π stacking between the aromatic rings, or other van der Waals forces that govern the solid-state architecture.
Vibrational Spectroscopy (e.g., FT-Raman)
A comprehensive search of scientific literature and spectral databases did not yield specific experimental FT-Raman spectroscopic data for the compound this compound. While vibrational spectroscopy is a critical tool for the structural elucidation of novel compounds, and numerous studies report the FT-Raman spectra of related pyrazole and benzaldehyde derivatives, no dedicated analysis for this particular molecule appears to be publicly available at this time.
Vibrational spectroscopy, including FT-Raman, provides detailed information about the molecular vibrations of a compound. These vibrations are specific to the types of bonds present and their chemical environment, offering a unique molecular fingerprint. For a molecule like this compound, an FT-Raman spectrum would be expected to reveal characteristic vibrational modes for the pyrazole ring, the benzaldehyde moiety, and the methoxy group.
Analysis of related compounds can offer a theoretical framework for predicting the expected spectral features:
Pyrazole Ring Vibrations: The pyrazole ring would exhibit characteristic C-H, C=C, C=N, and N-N stretching and bending vibrations.
Benzaldehyde Moiety Vibrations: The benzaldehyde portion of the molecule would show distinct signals for the aromatic C-H stretching, C=C stretching within the benzene ring, and the characteristic C=O stretching of the aldehyde group.
Methoxy Group Vibrations: The methoxy group would be identifiable by its C-H stretching and bending modes, as well as C-O stretching vibrations.
Without experimental data, a definitive assignment of vibrational frequencies for this compound cannot be provided. Theoretical calculations, such as those based on Density Functional Theory (DFT), could be employed to predict the vibrational frequencies, but these would require experimental verification for confirmation. The scientific community awaits further research that includes the synthesis and full spectroscopic characterization of this compound to populate the existing data gap.
Chemical Transformations and Reactivity of 2 4 Methoxy 1h Pyrazol 1 Yl Benzaldehyde
Reactions Involving the Aldehyde Moiety
The aldehyde group is a versatile functional group that readily participates in a variety of reactions, including nucleophilic additions, condensations, and redox transformations.
The aldehyde group in 2-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde is susceptible to nucleophilic attack due to the electrophilic nature of the carbonyl carbon. While specific studies on this particular molecule are not extensively documented, its reactivity can be inferred from the general behavior of aromatic aldehydes.
One common nucleophilic addition reaction is the formation of cyanohydrins. In this reaction, a cyanide ion attacks the carbonyl carbon, followed by protonation of the oxygen to yield a cyanohydrin. This process is typically carried out by treating the aldehyde with a source of cyanide, such as hydrogen cyanide or a salt like sodium or potassium cyanide, often in the presence of a weak acid. google.comd-nb.info
Another important class of nucleophilic addition reactions involves organometallic reagents, such as Grignard reagents or organolithium compounds. These reagents act as carbon nucleophiles, attacking the carbonyl carbon to form a new carbon-carbon bond. Subsequent workup with an acid yields a secondary alcohol. The Wittig reaction, which involves the use of a phosphorus ylide, is another key transformation that converts the aldehyde into an alkene.
The condensation of this compound with primary amines is a well-established method for the synthesis of Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond of the imine. These reactions are often catalyzed by an acid. mdpi.com
The formation of Schiff bases from pyrazole (B372694) aldehydes has been demonstrated with a variety of amines, including aromatic and heterocyclic amines. nih.govnist.gov For instance, the reaction of pyrazole-4-carbaldehydes with substituted anilines in the presence of an acid catalyst readily yields the corresponding Schiff bases. The reaction conditions are generally mild, often involving refluxing the reactants in a suitable solvent like ethanol.
The synthesis of Schiff bases derived from pyrazole moieties is of significant interest due to their potential applications in coordination chemistry and medicinal chemistry. The resulting imines can act as ligands for metal complexes or exhibit biological activity themselves.
| Reactant 1 (Pyrazole Aldehyde) | Reactant 2 (Amine) | Product (Schiff Base) | Reaction Conditions |
|---|---|---|---|
| 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | (2,4,6-trichlorophenyl)hydrazine | (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole | Ethanol, concentrated HCl (catalyst), reflux |
| p-methoxysalicylaldehyde | 2-(methylthio)aniline derivatives | Corresponding Schiff bases | Ethanol/dichloromethane, reflux |
| 2-hydroxy-4-methoxybenzaldehyde | 4-aminobenzoic acid ethyl ester | Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methylene-amino]benzoate | Ethanol, reflux |
The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The oxidation of the aldehyde group to a carboxylic acid can be achieved using a variety of oxidizing agents. For methoxy-substituted benzaldehydes, a common and efficient method involves the use of hydrogen peroxide in a basic aqueous solution. mdpi.com Other oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can also be employed. evitachem.com
Reduction: The reduction of the aldehyde to a primary alcohol can be accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent commonly used for this transformation. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. acs.org Stronger reducing agents such as lithium aluminum hydride (LiAlH4) can also be used, although they are less selective and may also reduce other functional groups if present.
Reactions Involving the Pyrazole Heterocycle
The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the two nitrogen atoms and the substituents on the ring.
The pyrazole ring is generally susceptible to electrophilic aromatic substitution. The electron density of the pyrazole ring is highest at the C4 position, making it the most favorable site for electrophilic attack. ekb.eg The presence of the methoxy (B1213986) group at the 4-position of the pyrazole ring in the target molecule would likely further activate this position towards electrophilic substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.
Nitration: This reaction introduces a nitro group (-NO2) onto the pyrazole ring, typically at the C4 position, using a mixture of nitric acid and sulfuric acid.
Halogenation: Halogens such as bromine or chlorine can be introduced onto the pyrazole ring, again preferentially at the C4 position, using the appropriate halogenating agent.
Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl or alkyl groups onto the pyrazole ring, usually at the C4 position, using an acyl halide or alkyl halide in the presence of a Lewis acid catalyst.
The directing effect of the substituents already present on the pyrazole and the N-aryl ring will influence the regioselectivity of these reactions.
| Reaction | Reagents | Typical Position of Substitution |
|---|---|---|
| Nitration | HNO3/H2SO4 | C4 |
| Halogenation | Br2 or Cl2 | C4 |
| Friedel-Crafts Acylation | RCOCl/AlCl3 | C4 |
In an N1-substituted pyrazole such as this compound, the remaining nitrogen atom (N2) possesses a lone pair of electrons and can act as a nucleophile. This allows for further functionalization at this position, primarily through alkylation or quaternization.
N-Alkylation and Quaternization: The N2 atom can be alkylated using an alkyl halide, leading to the formation of a pyrazolium (B1228807) salt. This reaction, known as quaternization, typically requires heating the N-substituted pyrazole with an alkyl halide. researchgate.netresearchgate.net The reactivity of the N2 atom towards alkylation is generally lower in N-substituted pyrazoles compared to unsubstituted pyrazoles due to steric hindrance and electronic effects. researchgate.net The choice of the alkylating agent and reaction conditions can influence the efficiency of the quaternization reaction. mdpi.comwuxiapptec.comgoogle.comgoogle.com The formation of these pyrazolium salts can be a useful strategy for modifying the electronic properties and solubility of the parent molecule.
Transformations Involving the Methoxy Substituent
There is no specific information available in the reviewed scientific literature regarding the chemical transformations, such as demethylation or substitution, of the methoxy group on the pyrazole ring of this compound. Research detailing the reactivity of this functional group for this particular compound has not been published.
Regioselectivity and Stereoselectivity in Synthesized Products
An examination of scholarly articles and chemical literature yielded no specific examples of reactions starting from this compound where the regioselectivity or stereoselectivity of the resulting products was investigated. Consequently, there are no research findings or data tables to present on this topic.
Mechanistic Investigations of Key Organic Transformations
No mechanistic studies concerning the organic transformations of this compound have been reported in the available scientific literature. Detailed investigations into the reaction pathways, intermediates, or transition states for reactions involving this compound are currently absent from published research.
Applications in Advanced Materials Science and Chemical Probes
Design and Synthesis of Ligands for Coordination Chemistry and Transition Metal Complexes
The pyrazole (B372694) moiety is a well-established ligand component in coordination chemistry. The nitrogen atoms in the pyrazole ring readily coordinate with transition metal ions, and the adjacent benzaldehyde (B42025) group provides an additional site for modification or coordination, enabling the design of polydentate ligands.
Derivatives of pyrazole aldehydes are instrumental in synthesizing ligands for various transition metal complexes. For instance, related 1,3-disubstituted pyrazole aldehydes are used to create monodentate ligands that form stable complexes with metals like copper(II) and nickel(II). jocpr.comresearchgate.net The synthesis typically involves the cyclocondensation of appropriate precursors. These complexes exhibit specific geometries, such as tetrahedral for Ni(II) and square planar for Cu(II), which are dictated by the ligand structure and the metal's coordination preferences. jocpr.comresearchgate.net
The general approach involves using the aldehyde group as a reactive handle to build larger, more complex ligand frameworks. For example, Schiff base condensation of the aldehyde with various amines is a common strategy to produce multidentate ligands. These ligands can then chelate to metal ions, forming stable complexes. The electronic properties of the ligand, influenced by substituents like the methoxy (B1213986) group on the pyrazole ring, can tune the redox and magnetic properties of the resulting metal complex. nih.govnih.gov The versatility of pyrazole-based compounds as ligands is further demonstrated by their incorporation into tripodal N-donor ligands, which can form complexes with copper(II) and exhibit catalytic activities. researchgate.net
| Metal Ion | Typical Coordination Geometry | Reference |
| Nickel(II) | Tetrahedral | jocpr.comresearchgate.net |
| Copper(II) | Square Planar | jocpr.comresearchgate.net |
Development of Fluorescent and Luminescent Materials
Pyrazole derivatives are recognized for their fluorescent properties, making them valuable components in the design of new luminescent materials. The combination of the pyrazole heterocycle with other aromatic systems can lead to compounds with significant fluorescence quantum yields.
Research on structurally similar molecules has shown that pyrazole-containing compounds can be highly fluorescent. For example, a fluorescent pyrazole-indole hybrid featuring a biphenyl (B1667301) fragment was synthesized using a palladium-catalyzed Heck reaction with a methoxy-substituted pyrazole derivative. mdpi.com The resulting compound's optical properties were investigated using UV-Vis and fluorescence spectroscopy, demonstrating the potential of such molecules in materials science. mdpi.comresearchgate.net Pyrazoles substituted with biphenyl groups have been noted to exhibit strong blue fluorescence, with some achieving quantum yields as high as 0.97. mdpi.com The methoxy group in "2-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde" acts as an electron-donating group, which can enhance the fluorescence intensity and influence the emission wavelength of derived materials.
| Compound Type | Observed Property | Potential Application | Reference |
| Pyrazole-Biphenyl Derivative | High Fluorescence Quantum Yield (up to 0.97) | Organic Light-Emitting Diodes (OLEDs) | mdpi.com |
| Pyrazole-Indole Hybrid | Fluorescence Emission | Fluorescent Probes | mdpi.comresearchgate.net |
Investigation as Precursors for Novel Materials with Tailored Properties
The aldehyde functional group is a key feature that allows this compound to serve as a versatile precursor for a wide array of novel materials. Its ability to participate in various chemical reactions enables the synthesis of complex molecular architectures with specific, tailored properties.
This compound is considered an advanced chemical intermediate for building more elaborate structures. sigmaaldrich.com The aldehyde can be transformed into other functional groups or used in condensation reactions to link different molecular units. For example, reactions with hydrazines can yield hydrazones, which are themselves important building blocks for larger heterocyclic systems and materials with interesting biological and pharmacological properties. mdpi.com
Furthermore, benzaldehyde derivatives are used to create chalcones, which are precursors for complex heterocyclic systems like thiazoles that incorporate pyrazoline and triazole moieties. mdpi.comnih.gov These intricate structures are synthesized with the goal of creating materials with novel electronic, optical, or biological functions. The ability to build upon the core structure of this compound makes it a valuable starting material for combinatorial chemistry and the discovery of new functional materials.
Application as Chemical Probes in Molecular Recognition Studies
The structural and electronic features of this compound make its derivatives suitable candidates for the development of chemical probes for molecular recognition. A chemical probe is a molecule that can selectively interact with a target molecule or ion and produce a detectable signal, such as a change in fluorescence.
The ability of the pyrazole unit to coordinate with metal ions is a key aspect. Ligands derived from this compound can be designed to selectively bind to specific metal ions. If the ligand is also fluorescent, this binding event can cause a change in its emission spectrum (either quenching or enhancement), allowing for the detection and quantification of the target ion. While specific studies on this exact compound as a probe are not detailed, related biphenyl derivatives containing a triazapentalene moiety have been developed as fluorescent probes for biological imaging. mdpi.com This demonstrates the principle and potential of using such molecular frameworks for sensing and recognition applications.
Exploration in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on the design and synthesis of large, well-organized structures from smaller molecular components held together by non-covalent interactions. The ability of this compound to be converted into ligands for metal-coordination is highly relevant to this field.
Metal-ligand interactions are a powerful tool for driving the self-assembly of complex supramolecular architectures, such as cages, polymers, and gels. nih.govrsc.org Ligands derived from pyrazole aldehydes can be designed to have specific angles and coordination numbers, which direct the assembly of metal ions into predictable, discrete, and often highly symmetric structures. These self-assembled systems can have internal cavities capable of encapsulating guest molecules, leading to applications in catalysis, drug delivery, and molecular sensing. nih.gov
The combination of metal-ligand coordination with other non-covalent forces, such as hydrogen bonding or π-π stacking, can lead to the formation of soft materials like supramolecular gels. thieme-connect.de These materials are responsive to external stimuli, and their properties can be tuned by altering the molecular design of the building blocks, for which this compound serves as a potential starting point. The development of such systems relies on a deep understanding of molecular recognition and self-assembly principles. rsc.org
Future Research Directions and Perspectives
Novel Synthetic Routes and Process Intensification Strategies
The development of efficient and sustainable synthetic methodologies is a cornerstone of modern chemistry. For 2-(4-Methoxy-1H-pyrazol-1-yl)benzaldehyde, future research could focus on novel synthetic routes that offer improvements in yield, selectivity, and environmental impact over classical methods.
Potential Research Avenues:
Continuous Flow Synthesis: Transitioning from traditional batch synthesis to continuous flow processes can offer enhanced safety, better heat and mass transfer, and the potential for automated, high-throughput production. Research in this area would involve the design of microreactors and the optimization of reaction parameters such as temperature, pressure, and residence time.
Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation can significantly accelerate reaction rates and improve yields for the synthesis of pyrazole (B372694) derivatives. mdpi.com Future studies could explore MAOS for the key cyclization and functionalization steps in the preparation of this compound.
Catalytic C-H Activation: Direct functionalization of the pyrazole or benzaldehyde (B42025) rings through C-H activation would represent a highly atom-economical synthetic strategy. Research could focus on the use of transition metal catalysts to selectively introduce or modify functional groups, bypassing the need for pre-functionalized starting materials.
Multicomponent Reactions (MCRs): Designing a one-pot, multicomponent reaction to assemble the target molecule from simple precursors would be a highly efficient approach. mdpi.com This would involve the simultaneous reaction of a hydrazine (B178648) derivative, a 1,3-dicarbonyl compound, and a suitable benzaldehyde precursor.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Continuous Flow Synthesis | Improved safety, scalability, and automation. | Reactor design, parameter optimization. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. | Optimization of microwave parameters. |
| Catalytic C-H Activation | High atom economy, reduced waste. | Catalyst development, regioselectivity. |
| Multicomponent Reactions | High efficiency, reduced purification steps. | Design of novel reaction cascades. |
Advanced Spectroscopic and Structural Characterization Methodologies for Complex Analogs
A thorough understanding of the structure-property relationships of this compound and its more complex analogs is crucial for their rational design and application. Future research should employ advanced characterization techniques to provide detailed insights into their molecular architecture and electronic properties.
Areas for Investigation:
Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are essential for the unambiguous assignment of proton and carbon signals, especially for more complex derivatives.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information on the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. This is particularly important for understanding packing effects and their influence on material properties.
Computational Spectroscopy: The integration of theoretical calculations, such as Density Functional Theory (DFT), with experimental spectroscopic data can provide a deeper understanding of the electronic structure and spectroscopic properties. rsc.org This can aid in the interpretation of complex spectra and the prediction of properties for yet-to-be-synthesized analogs.
| Characterization Technique | Information Gained | Importance for Research |
| 2D NMR Spectroscopy | Unambiguous structural assignment. | Crucial for confirming the structure of new analogs. |
| X-ray Crystallography | Precise solid-state structure. | Understanding intermolecular interactions and crystal packing. |
| Computational Spectroscopy | Electronic structure, predicted spectra. | Aids in spectral interpretation and rational design. |
Deeper Mechanistic Understanding via Integrated Theoretical and Experimental Approaches
A fundamental understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is essential for optimizing existing processes and developing new transformations. An integrated approach combining experimental and theoretical methods will be key to elucidating these mechanisms.
Key Research Strategies:
Kinetic Studies: Monitoring reaction rates under various conditions (e.g., temperature, concentration, catalyst loading) can provide valuable data for determining rate laws and proposing reaction mechanisms.
In-situ Spectroscopic Monitoring: Techniques such as in-situ IR and NMR spectroscopy can be used to identify and characterize reaction intermediates, providing direct evidence for proposed mechanistic pathways.
Computational Mechanistic Studies: DFT calculations can be employed to model reaction pathways, calculate activation energies, and visualize transition states. nih.gov This can provide insights into the factors controlling regioselectivity and stereoselectivity.
| Approach | Methodology | Contribution to Mechanistic Understanding |
| Experimental | Kinetic analysis, isotopic labeling. | Provides empirical data on reaction pathways. |
| Spectroscopic | In-situ IR and NMR. | Allows for the direct observation of intermediates. |
| Theoretical | DFT calculations of reaction pathways. | Provides insights into transition states and energetics. |
Expansion of Applications in Emerging Materials Science Fields
The unique electronic and structural features of pyrazole-based compounds make them attractive candidates for applications in materials science. mdpi.com Future research should explore the potential of this compound and its derivatives in emerging technologies.
Potential Application Areas:
Organic Light-Emitting Diodes (OLEDs): The conjugated π-system of the pyrazole and benzaldehyde moieties suggests potential for use as an emissive or charge-transporting material in OLEDs. Research would involve the synthesis of derivatives with tailored photophysical properties.
Chemical Sensors: The pyrazole nitrogen atoms and the benzaldehyde carbonyl group can act as binding sites for metal ions or other analytes. This could be exploited in the development of new colorimetric or fluorescent chemosensors. mdpi.com
Corrosion Inhibitors: Pyrazole derivatives have shown promise as corrosion inhibitors for various metals. researchgate.net The presence of heteroatoms (N, O) in this compound could facilitate its adsorption onto metal surfaces, forming a protective layer.
| Application Area | Relevant Properties | Research Focus |
| OLEDs | Luminescence, charge transport. | Synthesis of derivatives with high quantum yields. |
| Chemical Sensors | Ion-binding capabilities. | Design of selective and sensitive sensor molecules. |
| Corrosion Inhibition | Adsorption onto metal surfaces. | Evaluation of inhibition efficiency on various metals. |
Synergistic Approaches Combining Synthesis, Characterization, and Computational Design for Next-Generation Compounds
The development of next-generation compounds based on the this compound scaffold will require a highly integrated and synergistic approach. This will involve a continuous feedback loop between computational design, chemical synthesis, and detailed characterization.
A Proposed Integrated Workflow:
Computational Design: Utilize molecular modeling and quantum mechanical calculations to design new analogs with desired electronic and photophysical properties. eurasianjournals.com
Efficient Synthesis: Employ modern synthetic methods, such as those outlined in section 7.1, to prepare the designed compounds.
Advanced Characterization: Thoroughly characterize the synthesized compounds using the spectroscopic and structural methods described in section 7.2 to validate the computational predictions.
Property Evaluation: Assess the performance of the new compounds in their target applications (e.g., as OLED materials, sensors, or corrosion inhibitors).
Iterative Refinement: Use the experimental results to refine the computational models and design the next generation of improved compounds.
This iterative cycle of design, synthesis, and characterization will be crucial for accelerating the discovery and development of novel materials based on the this compound framework.
| Step | Activity | Outcome |
| 1 | Computational Design | Virtual screening and identification of promising candidates. |
| 2 | Chemical Synthesis | Efficient and scalable preparation of target molecules. |
| 3 | Advanced Characterization | Detailed understanding of structure-property relationships. |
| 4 | Property Evaluation | Assessment of performance in specific applications. |
| 5 | Iterative Refinement | Data-driven design of improved next-generation compounds. |
Q & A
Q. Advanced Research Focus
- Polar Protic Solvents (e.g., MeOH, H₂O) : Accelerate hydrolysis of the aldehyde group; store in anhydrous conditions .
- Nonpolar Solvents (e.g., DCM, EtOAc) : Stabilize the compound but may require antioxidants (e.g., BHT) to prevent radical degradation .
What computational methods predict the reactivity of this compound in cross-coupling reactions?
Q. Advanced Research Focus
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to Suzuki-Miyaura coupling .
- Molecular Dynamics : Simulate steric hindrance around the pyrazole ring to optimize catalyst selection (e.g., Pd(PPh₃)₄ vs. PdCl₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
